4-(4-(2-甲氧基苯基)-5-甲基-1H-吡唑-3-基)苯-1,3-二酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

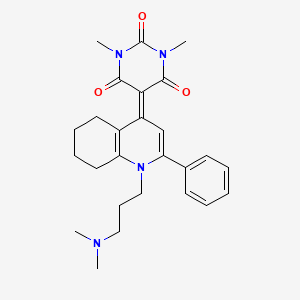

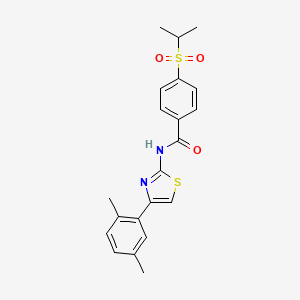

4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent activity on the CB1 receptor. This compound is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA, which have been associated with numerous cases of adverse effects in humans. However, MMB-FUBINACA has not been as extensively studied as its counterparts, and its potential for harm remains unknown. In

科学研究应用

Antiglycation Potential

4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol: and its derivatives have been investigated for their antiglycation activity . Glycation is a process where sugar molecules react with amino groups of proteins, leading to the formation of advanced glycation end-products (AGEs). These AGEs are implicated in diabetic complications such as retinopathy, neuropathy, and atherosclerosis . The synthesized compounds demonstrated potent antiglycation activity, making them potential candidates for developing antidiabetic drugs.

Ester Synthesis

The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine , which shares structural similarities with our compound, has been applied in ester synthesis . This versatile compound finds use in various fields, including agriculture, textiles, and dye chemistry .

Tyrosinase Inhibition

Hydroxylated aurones containing hydroxy groups at specific positions have shown excellent tyrosinase inhibitory properties. Compounds similar to our target molecule—such as hydroxylated aurones —have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. These compounds could have applications in skin care and cosmetics .

作用机制

Target of Action

Similar compounds have been found to target signal transducers and activators of transcription 3 (stat3) in the context of anti-inflammatory and anti-arthritic activities .

Mode of Action

Benzene derivatives can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Similar compounds have been shown to inhibit stat3 activation and its downstream signaling , which could potentially affect various biochemical pathways involved in inflammation and arthritis.

Result of Action

Similar compounds have demonstrated anti-inflammatory and anti-arthritic activities , suggesting potential therapeutic effects in these contexts.

属性

IUPAC Name |

4-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-10-16(13-5-3-4-6-15(13)22-2)17(19-18-10)12-8-7-11(20)9-14(12)21/h3-9,20-21H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVGDCZENHADEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444139.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride](/img/structure/B2444142.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)

![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)

![Methyl 4-[[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2444148.png)

![2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid](/img/structure/B2444158.png)